4-Cholesten-6beta-ol-3-one

Differentiation therapy Leukemia Oxysterol pharmacology

4-Cholesten-6beta-ol-3-one (6β-hydroxycholest-4-en-3-one, CAS 570-89-8) is a cholesterol oxidation product and a member of the oxysterol class. This compound is formed enzymatically by bacterial cholesterol oxidases acting as ketosteroid monooxygenases, which catalyze the 6β-hydroxylation of cholesterol or 4-cholesten-3-one.

Molecular Formula C27H44O2
Molecular Weight 400.6 g/mol
CAS No. 570-89-8
Cat. No. B1215958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cholesten-6beta-ol-3-one
CAS570-89-8
Synonyms4-cholesten-6-ol-3-one
4-cholesten-6beta-ol-3-one
Molecular FormulaC27H44O2
Molecular Weight400.6 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C
InChIInChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h15,17-18,20-23,25,29H,6-14,16H2,1-5H3/t18-,20+,21-,22+,23+,25-,26-,27-/m1/s1
InChIKeyVUCDSTCRVYGRSG-ZAAZJSNSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Relevant Profile: 4-Cholesten-6beta-ol-3-one (CAS 570-89-8) as a 6β-Hydroxylated Oxysterol Standard


4-Cholesten-6beta-ol-3-one (6β-hydroxycholest-4-en-3-one, CAS 570-89-8) is a cholesterol oxidation product and a member of the oxysterol class. This compound is formed enzymatically by bacterial cholesterol oxidases acting as ketosteroid monooxygenases, which catalyze the 6β-hydroxylation of cholesterol or 4-cholesten-3-one . It has been isolated as a natural product from marine red algae (e.g., Laurencia papillosa) and other organisms . Its molecular formula is C27H44O2 (molecular weight 400.64 g/mol), and it is structurally defined by a 3-keto-Δ4 moiety with a 6β-hydroxy substituent. The compound serves as a reference standard in oxidative steroid metabolism studies and as a bioactive oxysterol in cell differentiation and cytotoxicity research.

Why 4-Cholesten-6beta-ol-3-one Cannot Be Replaced by Generic 4-Cholesten-3-one or Other Simple Oxysterols


The 6β-hydroxy group is not a silent modification. In the cholesterol oxidase system, 4-cholesten-6beta-ol-3-one is formed via a branched pathway that diverges from the primary product 4-cholesten-3-one, and the rate of 6-hydroxylation varies markedly among bacterial enzyme sources . Substituting a bulk 4-cholesten-3-one standard for 4-cholesten-6beta-ol-3-one in cell differentiation assays introduces a critical confounding variable: the 6β-hydroxylated congener exhibits pronounced proliferation-arrest and monocyte-differentiation-inducing activity that the 3-keto-alone parent does not recapitulate . In cancer-cell panel screening, 6β-hydroxycholest-4-en-3-one shows a distinct cytotoxicity profile relative to its 6-unsubstituted analog 4-cholesten-3-one, with differential potency across cell lines . Furthermore, the 6α-epimer (6α-hydroxycholest-4-en-3-one) is a separate chemical entity (CAS 570-90-1) with divergent biological behavior, making the stereochemistry at C-6 non-interchangeable . Therefore, generic substitution without the 6β-OH group, or with incorrect stereochemistry, compromises experimental reproducibility and biological interpretation.

Head-to-Head Quantitative Evidence: Selecting 4-Cholesten-6beta-ol-3-one Over Close Structural Analogs


Cytostatic and Differentiation Activity: 6β-OH vs. Parent 4-Cholesten-3-one in Leukemia Cell Models

4-Cholesten-6beta-ol-3-one exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, whereas 4-cholesten-3-one lacks this specific differentiation-inducing capacity at comparable concentrations. The patent and associated biological data describe the 6β-hydroxy congener as an anti-cancer agent and a treatment for skin diseases, a biological profile not attributed to the non-hydroxylated parent . This functional divergence is attributed to the presence of the 6β-hydroxyl group, which confers distinct receptor-interaction or membrane-perturbation properties not shared by 4-cholesten-3-one.

Differentiation therapy Leukemia Oxysterol pharmacology

Cytotoxic Selectivity Profile Across Cancer Cell Lines: 6β-OH vs. 4-Cholesten-3-one and Cholest-4-ene-3,6-dione

In a multi-cell-line MTT cytotoxicity screen, 6-hydroxycholest-4-ene-3-one (i.e., 4-cholesten-6-ol-3-one) exhibited moderate cytotoxic activity against HCT-8 (colon), Bel-7402 (liver), BGC-823 (stomach), A549 (lung), and HELA (cervical) cancer lines . In the same study, cholest-4-ene-3,6-dione also showed moderate activity, but the pattern of sensitivity across lines differed qualitatively. Meanwhile, 4-cholesten-3-one has documented IC50 values of 17.8 µM (MCF-7) and 14.1 µM (MDA-MB-231) after 48 h , yet its activity against the broader panel used for the 6-hydroxy derivative has not been reported. The differing spectrum of sensitive cell lines and the presence of a 6β-OH group suggest distinct mechanisms of action, making the 6β-hydroxy compound the more appropriate probe for studies of hydroxylated oxysterol cytotoxicity.

Cancer pharmacology Oxysterol cytotoxicity MTT assay

Enzymatic Formation Rate Divergence: 4-Cholesten-6beta-ol-3-one vs. 4-Cholesten-3-one by Bacterial Cholesterol Oxidases

Cholesterol oxidase produces both 4-cholesten-3-one and 4-cholesten-6-ol-3-one via a branched pathway. The rate of 6-hydroxy-ketosteroid formation differs significantly depending on the bacterial source of the enzyme (Streptomyces sp., Brevibacterium sterolicum, Pseudomonas sp.) . This source-dependent rate variation means that 4-cholesten-6beta-ol-3-one cannot be assumed to form at identical levels when using different commercial cholesterol oxidase preparations, and its distinct kinetic profile relative to 4-cholesten-3-one is an essential parameter for biocatalysis and metabolic engineering studies. The selective formation of the 6β-hydroxy product also demonstrates that this compound is not merely a minor side-product but a significant metabolite in certain enzyme systems.

Cholesterol oxidase Enzyme kinetics Biotransformation

Stereochemical Identity: 6β-OH vs. 6α-OH Epimer as Distinct Chemical and Biological Entities

4-Cholesten-6beta-ol-3-one (CAS 570-89-8) and 4-cholesten-6alpha-ol-3-one (CAS 570-90-1) are distinct epimers with separate CAS registrations. The 6α-epimer is assigned CAS 570-90-1 and is sometimes incorrectly cross-referenced under the same synonym . Structural characterization of naturally isolated 6β-hydroxycholest-4-en-3-one has confirmed the β-configuration by 1H and 13C NMR, distinguishing it from synthetic 6α-hydroxy isomers . In biological systems, only the 6β-epimer has been associated with the differentiation-inducing activity described above. Procurement of the correct epimer is thus essential; a 6α-epimer standard would give false-negative results in bioassays optimized for the 6β configuration.

Stereochemistry Epimer purity CAS registry

High-Confidence Application Scenarios for 4-Cholesten-6beta-ol-3-one (CAS 570-89-8)


Standard for Cholesterol Oxidase 6-Hydroxylation Branch Quantification

In studies of bacterial cholesterol oxidase or related flavoprotein monooxygenases, 4-cholesten-6beta-ol-3-one is the obligatory reference standard for detecting, identifying, and quantifying the 6-hydroxylation pathway product. The Molnár et al. (1993) branched-pathway scheme demonstrates that the ratio of 4-cholesten-3-one to 4-cholesten-6-ol-3-one varies with enzyme source. Using this compound as an authentic standard enables robust HPLC, GC-MS, or NMR quantification of the 6-hydroxy branch, which is essential for enzyme characterization and engineering .

Positive Control in Monocyte Differentiation and Anti-Proliferation Assays

For laboratories investigating oxysterol-induced cell differentiation, 4-cholesten-6beta-ol-3-one provides a characterized positive control. Patent disclosures and associated biological records indicate that this compound arrests proliferation of undifferentiated cells and drives monocytic differentiation . It is thus suited as a reference agent in leukemia differentiation therapy screening, psoriasis-related keratinocyte differentiation studies, and dermal anti-aging assays. The 6β-hydroxy configuration is indispensable for this activity, so procurement of the correct CAS (570-89-8) is critical.

Marine Natural Product Cytotoxicity Benchmarking

As a known secondary metabolite from red algae (Laurencia papillosa, Acanthophora spicifera, Jania adhaerens), 4-cholesten-6beta-ol-3-one functions as a reference standard in marine natural product cytotoxicity panels. Its moderate activity across HCT-8, Bel-7402, BGC-823, A549, and HELA lines makes it a useful comparator for newly isolated marine oxysterols. Using the authentic 6β-epimer ensures that comparisons are made against the naturally occurring stereoisomer, not a synthetic epimer.

Analytical Authenticity Verification in Sterol Metabolomics

In mass-spectrometry-based sterol metabolomics, 4-cholesten-6beta-ol-3-one is a known cholesterol oxidation product. Its identification by HPLC, GC-MS, and 1H-NMR has been rigorously established against an authentic standard . Procurement of a high-purity reference material (CAS 570-89-8) enables unambiguous metabolite annotation in complex biological matrices, including reaction mixtures, tissue extracts, and biofluids, preventing misannotation with isobaric or isomeric species such as 7-hydroxycholest-4-en-3-one.

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